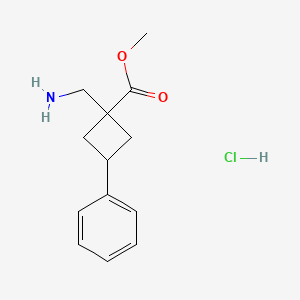
Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate hydrochloride
Descripción general
Descripción
Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate hydrochloride (CAS No. 1803585-48-9) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈ClN₁O₂
- Molecular Weight : 255.74 g/mol
- Physical Form : White powder with a purity of approximately 95% .
The compound features an aminomethyl group and a phenyl ring, which are crucial for its biological interactions. The hydrochloride form enhances solubility and stability, making it suitable for various applications in biological research and medicinal chemistry.
Synthesis
The synthesis typically involves the cyclization of phenyl-substituted cyclobutanones with aminomethylating agents, followed by esterification with methanol under controlled conditions. The process can be optimized for yield and purity using techniques such as chromatography and recrystallization .
This compound exerts its biological effects through interactions with specific molecular targets:
- Enzyme Interactions : The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : It may act as a selective antagonist for certain receptors, influencing neurotransmitter systems.
In Vitro Studies
Research indicates that this compound may function as a ligand for various biological targets:
- Enzyme Inhibition : Preliminary studies suggest inhibition of enzymes involved in metabolic pathways, although specific targets remain to be conclusively identified.
- Neuropharmacological Effects : Investigations have shown potential modulation of NMDA receptor activity, which is significant for synaptic plasticity and memory functions.
Case Studies
-
Tumor Growth Inhibition :
- Some studies have demonstrated that the compound exhibits low toxicity while inhibiting tumor growth in preclinical models. This suggests its potential utility in cancer therapy, although comprehensive evaluations are necessary to confirm efficacy and safety.
-
Neurodegenerative Disease Potential :
- Investigations into the compound's effects on neurotransmitter systems indicate it may influence NMDA receptor activity, positioning it as a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-oxocyclobutanecarboxylate | Contains a ketone group instead of an aminomethyl group | Potentially similar enzyme interactions |
| Methyl 1-aminocyclobutanecarboxylate | Amino group positioned differently on the cyclobutane ring | Varies in receptor binding affinity |
Propiedades
IUPAC Name |
methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-12(15)13(9-14)7-11(8-13)10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMPIPNBKFRVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)C2=CC=CC=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















